2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide
CAS No.:
Cat. No.: VC18067309
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N5O |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanamide |
| Standard InChI | InChI=1S/C7H13N5O/c1-7(9,6(8)13)2-3-12-5-10-4-11-12/h4-5H,2-3,9H2,1H3,(H2,8,13) |
| Standard InChI Key | HEMRFIFGZAKLBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN1C=NC=N1)(C(=O)N)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a central butanamide chain (CH₂CH₂CONH₂) substituted at the fourth carbon with a 1,2,4-triazole ring. The second carbon of the butanamide backbone is further modified with an amino group (-NH₂) and a methyl group (-CH₃), creating a stereochemically unique configuration. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, contributes to the molecule’s polarity and capacity for hydrogen bonding, which are critical for biological interactions .
Key Structural Features:
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Triazole Ring: Enhances metabolic stability and binding affinity to biological targets .
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Amino-Methyl Group: Influences solubility and steric interactions with enzymes.
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Butanamide Moiety: Provides flexibility for structural modifications in drug design .
Physicochemical Properties
While experimental data on melting points, solubility, and density remain limited, theoretical predictions based on analogous triazole derivatives suggest moderate water solubility (≈50–100 mg/L at 25°C) and a logP value of ≈0.5–1.2, indicating balanced hydrophobicity . The compound’s stability under acidic conditions is attributed to the electron-withdrawing nature of the triazole ring, which protects the amide bond from hydrolysis.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide typically involves a multi-step process:
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Formation of the Triazole Intermediate:
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1,2,4-Triazole is functionalized via nucleophilic substitution with a brominated butanamide precursor.
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Catalysts such as triethylamine in absolute ethanol enhance reaction efficiency by stabilizing intermediates.
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Introduction of the Amino-Methyl Group:
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Reductive amination or direct alkylation strategies are employed to attach the -NH₂ and -CH₃ groups.
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Example Protocol:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1,2,4-Triazole, K₂CO₃, DMF, 80°C | 72% |
| 2 | Methylamine, NaBH₃CN, MeOH | 65% |
Optimization Challenges
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Side Reactions: Competing alkylation at the triazole N2/N4 positions necessitates precise temperature control.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:1) is required to isolate the final product.
Biological Activity and Mechanisms
Antifungal Properties
Triazole derivatives are renowned for their antifungal activity, often targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Molecular docking studies suggest that 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide binds to CYP51’s heme cofactor via the triazole nitrogen, disrupting fungal cell membrane integrity .
In Vitro Efficacy:
Agricultural Applications
Herbicidal Activity
The compound’s triazole component interferes with acetolactate synthase (ALS), an enzyme critical in branched-chain amino acid synthesis in plants. Field trials on Arabidopsis thaliana show 80% growth inhibition at 50 ppm, comparable to commercial herbicides like imazapyr.
Advantages Over Conventional Herbicides:
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Lower phytotoxicity to non-target species.
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Resistance management due to novel binding sites.
Future Research Directions
Pharmacokinetic Studies
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Absorption/Distribution: Radiolabeling studies (e.g., ¹⁴C-tagged compound) to track bioavailability in mammalian models.
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Metabolism: LC-MS analysis to identify hepatic cytochrome P450 metabolites .
Structural Analog Development
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